molecular formula C21H29NO B12794967 Triperiden free base CAS No. 14617-19-7

Triperiden free base

Cat. No.: B12794967
CAS No.: 14617-19-7
M. Wt: 311.5 g/mol
InChI Key: VZBIEBUSGOHPRM-UHFFFAOYSA-N
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Description

Triperiden free base (chemical name: α-Cyclohexyl-α-phenyl-1-piperidinepropanol) is a tertiary amine anticholinergic agent primarily used in the management of Parkinsonian symptoms, such as rigidity and tremors, due to its ability to antagonize muscarinic acetylcholine receptors . Beyond its anticholinergic properties, Triperiden exhibits notable antiviral activity against influenza A and B viruses by interacting with viral hemagglutinin (HA), a glycoprotein critical for host cell entry . This dual pharmacological profile distinguishes it from conventional anticholinergics and positions it as a compound of interest in both neurology and virology.

Properties

CAS No.

14617-19-7

Molecular Formula

C21H29NO

Molecular Weight

311.5 g/mol

IUPAC Name

1-phenyl-3-piperidin-1-yl-1-(3-tricyclo[2.2.1.02,6]heptanyl)propan-1-ol

InChI

InChI=1S/C21H29NO/c23-21(16-7-3-1-4-8-16,9-12-22-10-5-2-6-11-22)20-15-13-17-18(14-15)19(17)20/h1,3-4,7-8,15,17-20,23H,2,5-6,9-14H2

InChI Key

VZBIEBUSGOHPRM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCC(C2C3CC4C2C4C3)(C5=CC=CC=C5)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triperiden free base involves the reaction of 1-piperidinepropanol with alpha-phenyl-alpha-tricyclo[2.2.1.0(2,6)]hept-3-yl . The reaction conditions typically include the use of solvents such as acetone and catalysts like BF3·OEt2 . The reaction is carried out under controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

Acid-Base Reactions

As a basic amine, triperiden reacts with acids to form water-soluble salts, enhancing its stability and bioavailability. This aligns with Brønsted-Lowry acid-base theory, where triperiden acts as a proton acceptor .

Example Reaction with HCl:

Triperiden (free base)+HClTriperiden hydrochloride (salt)+H2O\text{Triperiden (free base)} + \text{HCl} \rightarrow \text{Triperiden hydrochloride (salt)} + \text{H}_2\text{O}

Property Free Base Salt Form
Solubility in WaterLowHigh
StabilityModerateImproved
BioavailabilityVariableEnhanced

This reaction is critical for pharmaceutical formulation, as the hydrochloride salt is commonly used in medicinal preparations.

Alkylation Reactions

The piperidine nitrogen can undergo alkylation with alkyl halides or other electrophilic agents, forming quaternary ammonium derivatives.

General Reaction Scheme:

Triperiden+R-XTriperiden-R+X\text{Triperiden} + \text{R-X} \rightarrow \text{Triperiden-R}^+ \text{X}^-

(R = alkyl group; X = halide)

Key Observations:

  • Alkylation increases molecular weight and alters pharmacological activity.

  • Steric hindrance from the tricyclic aromatic system limits reactivity with bulky alkylating agents.

Thermal Degradation

Triperiden undergoes decomposition under elevated temperatures, producing secondary amines and aromatic byproducts.

Degradation Pathway:

C21H29NOΔC14H18N+C7H11O+Volatile Fragments\text{C}_{21}\text{H}_{29}\text{NO} \xrightarrow{\Delta} \text{C}_{14}\text{H}_{18}\text{N} + \text{C}_7\text{H}_{11}\text{O} + \text{Volatile Fragments}

Condition Degradation Products Implications
100–150°CPiperidine derivativesReduced efficacy
>150°CAromatic hydrocarbonsPotential toxicity concerns

Thermal stability studies recommend storage below 25°C to prevent decomposition.

Oxidation Reactions

Though less common, the tertiary amine can oxidize in the presence of strong oxidizing agents (e.g., H₂O₂, KMnO₄), forming N-oxide derivatives.

Reaction Example:

Triperiden+H2O2Triperiden N-oxide+H2O\text{Triperiden} + \text{H}_2\text{O}_2 \rightarrow \text{Triperiden N-oxide} + \text{H}_2\text{O}

Impact:

  • N-oxides exhibit altered receptor binding profiles compared to the parent compound.

  • Oxidation is pH-dependent, favoring alkaline conditions.

Critical Analysis

  • Pharmaceutical Relevance: Salt formation optimizes triperiden’s solubility for clinical use, while degradation pathways inform storage guidelines.

  • Synthetic Limitations: Steric hindrance and thermal instability necessitate controlled reaction conditions during derivatization.

Scientific Research Applications

Triperiden free base has a wide range of applications in scientific research:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues: Biperiden and Trihexyphenidyl

Triperiden shares structural homology with other anticholinergics like Biperiden hydrochloride and Trihexyphenidyl . All three compounds feature a piperidine core but differ in substituent groups:

  • Biperiden : Contains a bicyclohexyl group instead of Triperiden’s cyclohexyl-phenyl combination .
  • Trihexyphenidyl : Lacks the cyclohexyl group, substituting it with a simpler phenyl-piperidine structure.

These structural variations influence receptor binding affinity and pharmacokinetics. For instance, Biperiden demonstrates higher specificity for muscarinic M1 receptors, whereas Triperiden’s bulkier structure may enhance its interaction with HA .

Antiviral Compounds Targeting Hemagglutinin

Triperiden’s antiviral mechanism involves stabilizing HA and preventing conformational changes required for membrane fusion. Comparable HA inhibitors include:

  • Salicylamide-based inhibitors (e.g., compound 1 in ): These exhibit similar HA-stabilizing effects but require structural optimization for bioavailability.
  • Triperiden analogue (3) (): A derivative with enhanced HA binding but reduced anticholinergic activity.

In contrast, Clarithromycin (CAM) inhibits influenza via NF-κB suppression and endosomal pH modulation, a mechanism distinct from HA targeting .

Pharmacological and Clinical Data

Table 1: Comparative Pharmacological Profiles

Compound Mechanism of Action IC50 (Influenza A) Key Side Effects Resistance Profile
Triperiden free base HA stabilization, Muscarinic antagonism 2.1 μM Dry mouth, blurred vision Effective against NA-resistant strains
Biperiden HCl Muscarinic M1 antagonism N/A Sedation, constipation Not applicable (no antiviral use)
Clarithromycin (CAM) NF-κB suppression, endosomal pH modulation 5.8 μM Gastrointestinal distress Susceptible to HA glycosylation mutants
Salicylamide inhibitor (1) HA stabilization 1.5 μM Limited data Moderate resistance risk

Key Findings:

  • Efficacy : Triperiden’s IC50 of 2.1 μM against influenza A is comparable to salicylamide-based inhibitors but superior to CAM (5.8 μM) .
  • Resistance : Unlike CAM, Triperiden remains effective against neuraminidase (NA)-resistant strains, though HA glycosylation site mutations may reduce efficacy over time .
  • Safety : Triperiden’s anticholinergic side effects (e.g., dry mouth) are consistent with its class but less severe than Biperiden’s sedation .

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